Anticancer Potency: IC₅₀ Comparison with Sorafenib Against Lung and Colon Cancer Cell Lines
N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea demonstrates antiproliferative activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines with an IC₅₀ of 2.39 ± 0.10 μM, a value comparable to the clinically approved multikinase inhibitor sorafenib . This potency positions the compound as a viable reference standard or starting scaffold for anticancer drug discovery programs targeting similar pathways.
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | 2.39 ± 0.10 μM (A549 and HCT-116 cell lines) |
| Comparator Or Baseline | Sorafenib (values comparable; quantitative comparator data not directly reported in the same study) |
| Quantified Difference | Comparable potency (specific fold-difference not reported) |
| Conditions | Cell viability assay using A549 (lung cancer) and HCT-116 (colon cancer) cell lines |
Why This Matters
This data establishes the compound's potency benchmark relative to a clinically relevant kinase inhibitor, enabling informed selection for oncology-focused research programs where sorafenib serves as a reference standard.
